molecular formula C16H15N5O2S B14927823 benzyl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

benzyl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B14927823
M. Wt: 341.4 g/mol
InChI Key: RRJJSJDZGRBRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL 2-{[4-AMINO-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that features a triazole ring, a pyridine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{[4-AMINO-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and subsequent cyclization.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.

    Attachment of the Benzyl Group: The benzyl group is often introduced via a benzylation reaction using benzyl halides.

    Final Coupling: The final step involves coupling the triazole and pyridine rings with the benzyl group under specific reaction conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BENZYL 2-{[4-AMINO-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of BENZYL 2-{[4-AMINO-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.

    Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction. Its interaction with these pathways can lead to therapeutic effects, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound shares the triazole and pyridine rings but lacks the benzyl group.

    Triazole-Pyrimidine Hybrids: These compounds have similar triazole rings but differ in the attached functional groups and overall structure.

Uniqueness

BENZYL 2-{[4-AMINO-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to interact with biological membranes. This structural feature can potentially improve its bioavailability and therapeutic efficacy compared to similar compounds.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

benzyl 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C16H15N5O2S/c17-21-15(13-6-8-18-9-7-13)19-20-16(21)24-11-14(22)23-10-12-4-2-1-3-5-12/h1-9H,10-11,17H2

InChI Key

RRJJSJDZGRBRRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.